molecular formula C8H7N3OS B033689 (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide CAS No. 19617-04-0

(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide

Cat. No. B033689
CAS RN: 19617-04-0
M. Wt: 193.23 g/mol
InChI Key: ZCIOGZSBJLPYFS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide, also known as MNB or MNBNA, is a nitric oxide (NO) donor compound that has been shown to have a variety of potential applications in scientific research. In

Mechanism Of Action

The mechanism of action of (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide involves the release of NO, which activates the enzyme guanylate cyclase and increases the production of cyclic guanosine monophosphate (cGMP). This leads to vasodilation and other physiological effects.

Biochemical And Physiological Effects

(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide has been shown to have a variety of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of tumor growth. (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide in lab experiments is its ability to release NO in a controlled manner, allowing for precise dosing. (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide is also relatively stable and easy to handle. However, one limitation of using (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide is its short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide. One area of interest is in the development of (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide-based therapies for cardiovascular disease, cancer, and inflammatory diseases. Another potential direction is in the development of new NO donor compounds that have longer half-lives and greater efficacy than (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide. Additionally, further research is needed to fully understand the mechanism of action of (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide involves the reaction of 3-methylbenzothiazol-2-amine with nitrous acid in the presence of a catalyst. The resulting compound is an NO donor that releases NO upon decomposition.

Scientific Research Applications

(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cardiovascular research, where (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide has been shown to have vasodilatory effects and may have potential as a treatment for hypertension. (NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in vitro and in vivo.

properties

CAS RN

19617-04-0

Product Name

(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)nitrous amide

InChI

InChI=1S/C8H7N3OS/c1-11-6-4-2-3-5-7(6)13-8(11)9-10-12/h2-5H,1H3/b9-8+

InChI Key

ZCIOGZSBJLPYFS-CMDGGOBGSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/N=O

SMILES

CN1C2=CC=CC=C2SC1=NN=O

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN=O

Other CAS RN

19617-04-0

Origin of Product

United States

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